molecular formula C13H17N3O B1424038 4-(Cyclohexyloxy)-1H-indazol-3-amine CAS No. 927802-30-0

4-(Cyclohexyloxy)-1H-indazol-3-amine

Cat. No.: B1424038
CAS No.: 927802-30-0
M. Wt: 231.29 g/mol
InChI Key: BUAYYOWTCOGQSA-UHFFFAOYSA-N
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Description

4-(Cyclohexyloxy)-1H-indazol-3-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an indazole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, with a cyclohexyloxy group attached to the fourth position and an amine group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-1H-indazol-3-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ortho-substituted nitrobenzenes, followed by the introduction of the cyclohexyloxy group through nucleophilic substitution reactions. The final step usually involves the reduction of the nitro group to an amine under mild conditions using reagents such as palladium on carbon (Pd/C) and hydrogen gas.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of automated systems can help in monitoring and adjusting the reaction conditions in real-time to achieve consistent results.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-1H-indazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The cyclohexyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas are commonly used for the reduction of nitro groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro derivatives, while reduction of the nitro group will produce the corresponding amine.

Scientific Research Applications

4-(Cyclohexyloxy)-1H-indazol-3-amine has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-1H-indazol-3-amine involves the inhibition of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of epoxides to diols, which are less active biologically. By inhibiting sEH, this compound increases the levels of epoxides, which have anti-inflammatory and vasodilatory effects. The molecular targets and pathways involved include the modulation of lipid signaling pathways and the reduction of inflammatory mediators .

Comparison with Similar Compounds

4-(Cyclohexyloxy)-1H-indazol-3-amine can be compared with other sEH inhibitors, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-cyclohexyloxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-13-12-10(15-16-13)7-4-8-11(12)17-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUAYYOWTCOGQSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=CC=CC3=C2C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696411
Record name 4-(Cyclohexyloxy)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927802-30-0
Record name 4-(Cyclohexyloxy)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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